1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-
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Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative . The reaction conditions often include refluxing the reactants in a suitable solvent, such as chloroform or acetic acid, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to key enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound affects multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and DNA synthesis.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a similar thiadiazole structure.
Sulfaethidole: Another sulfonamide with comparable biological activities.
1,3,4-Thiadiazole-2-amine: A compound with potential anticancer properties.
The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
61335-28-2 |
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Molecular Formula |
C8H5Cl2N3S2 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
5-(2,5-dichloroanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5Cl2N3S2/c9-4-1-2-5(10)6(3-4)11-7-12-13-8(14)15-7/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
UCVMALYOASCVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NNC(=S)S2)Cl |
Origin of Product |
United States |
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